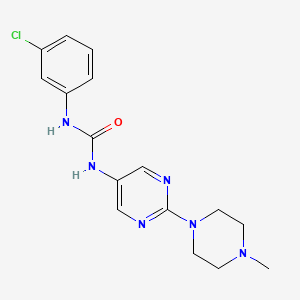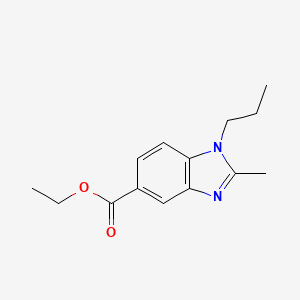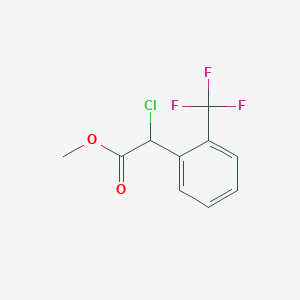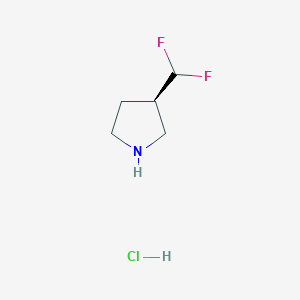
1-(3-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to target specific proteins in the body, leading to a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those with chlorophenyl and pyrimidinyl groups, are studied for their extensive pre-systemic and systemic metabolism, which includes N-dealkylation processes. These compounds are investigated mainly for their application in treating depression, psychosis, or anxiety, highlighting their interaction with various neurotransmitter receptors. This research avenue explores the metabolism pathways and potential therapeutic applications of such derivatives (Caccia, 2007).
Pesticide Urinary Biomarker Measurements
The environmental impact of pesticides, including those related to chlorophenyl compounds, is a significant area of study. Research consolidates urinary metabolite concentration measurements to identify trends, patterns, and the need for further research in environmental exposure and its implications (Egeghy et al., 2011).
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives, related to the pyrimidinyl component of the queried compound, have been studied for their in-vitro anti-inflammatory activity. These findings suggest potential pharmaceutical applications in designing anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Urease Inhibitors for Gastric and Urinary Tract Infections
Urea derivatives, including those with complex structures involving chlorophenyl and pyrimidinyl groups, are explored as urease inhibitors. This research is pivotal for developing treatments for infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, showcasing the medical relevance of urea derivatives (Kosikowska & Berlicki, 2011).
Urea Biosensors
The development of urea biosensors to detect and quantify urea concentration in various environments, including medical settings, is another application of related research. These biosensors utilize enzyme urease and have implications in diagnosing and monitoring diseases related to urea metabolism (Botewad et al., 2021).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-22-5-7-23(8-6-22)15-18-10-14(11-19-15)21-16(24)20-13-4-2-3-12(17)9-13/h2-4,9-11H,5-8H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNAASHDURCROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2783838.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)




![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)
![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)